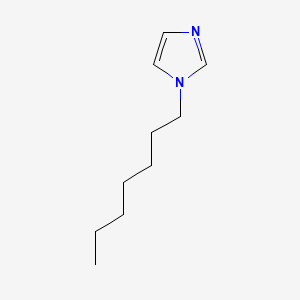

1-Heptyl-1H-imidazole

Overview

Description

1-Heptyl-1H-imidazole is an organic compound with the molecular formula C10H18N2 . It belongs to the class of imidazoles, which are aromatic heterocyclic compounds. It is a colorless to light yellow liquid with a special herb aroma . This compound is mainly used as a chemical reagent and is widely used in organic synthesis, medicine, pesticide, and other fields .

Molecular Structure Analysis

The molecular structure of 1-Heptyl-1H-imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structural details specific to 1-Heptyl-1H-imidazole were not found in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving 1-Heptyl-1H-imidazole were not found in the retrieved papers, imidazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

1-Heptyl-1H-imidazole has an average mass of 166.263 Da . It is a colorless to light yellow liquid with a special herb aroma . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

-

- Imidazole derivatives have a wide range of biological and pharmacological activities. They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- The methods of application or experimental procedures involve various approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

- The outcomes of these applications are the production of a wide range of drugs with various therapeutic effects .

-

Synthetic Chemistry and Industry

- Imidazole derivatives find applications in synthetic chemistry and industry . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

- The methods of application or experimental procedures involve the use of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

- The outcomes of these applications are the production of various industrial products .

-

- Imidazole derivatives have a broad range of applications in agrochemical products .

- The methods of application or experimental procedures involve the use of imidazole derivatives as developers, as corrosion inhibitors, sanitizers, as copolymers, antioxidants, dye stuff .

- The outcomes of these applications are the production of various agrochemical products .

-

Regiocontrolled Synthesis of Substituted Imidazoles

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

- The methods of application or experimental procedures involve various approaches for the synthesis of substituted imidazoles .

- The outcomes of these applications are the production of a wide range of functional molecules .

-

Metal–Organic Frameworks (MOFs)

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The methods of application or experimental procedures involve the use of imidazole multicarboxylate-based MOFs .

- The outcomes of these applications are the production of structurally stable MOFs for proton conduction .

-

Purification of His Tagged Proteins

- One of the applications of Imidazole is in the purification of His tagged proteins in immobilized metal affinity chromatography (IMAC) .

- The methods of application or experimental procedures involve the use of imidazole in IMAC .

- The outcomes of these applications are the purification of His tagged proteins .

-

Dyes for Solar Cells and Other Optical Applications

- Imidazoles are used in the development of dyes for solar cells and other optical applications .

- The methods of application or experimental procedures involve the use of imidazoles in the synthesis of dyes .

- The outcomes of these applications are the production of various dyes used in solar cells and other optical applications .

-

Adjuvant Therapy for Pseudomonas Aeruginosa Infections

- 1H-Benzo[d]imidazole based PqsR inhibitors have been used as adjuvant therapy for Pseudomonas aeruginosa infections .

- The methods of application or experimental procedures involve the use of 1H-Benzo[d]imidazole based PqsR inhibitors .

- The outcomes of these applications are the reduction of bacterial virulence gene expression and biofilm maturation .

Safety And Hazards

Future Directions

Imidazole compounds, including 1-Heptyl-1H-imidazole, have gained attention in scientific research due to their unique properties and potential applications in various fields. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , and the design of future generation novel and potent imidazole-containing drugs .

properties

IUPAC Name |

1-heptylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQMTFKCFYHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201892 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptyl-1H-imidazole | |

CAS RN |

53657-09-3 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.